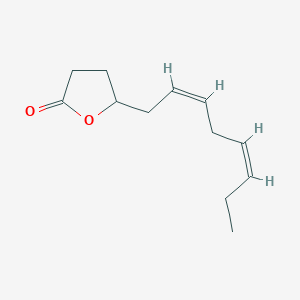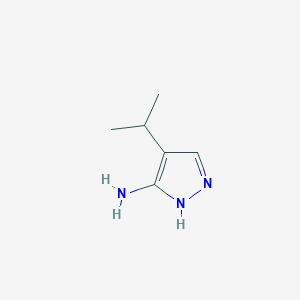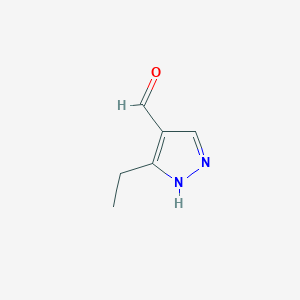
O-tert-Butylhydroxylamine hydrochloride
Overview
Description
It is a white to almost white crystalline powder that is soluble in water and various organic solvents . This compound is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
O-tert-Butylhydroxylamine hydrochloride is a versatile reagent used in the synthesis of various organic compounds . Its primary targets are organic molecules that can react with the hydroxylamine group to form new compounds .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution, where the hydroxylamine group acts as a nucleophile, donating a pair of electrons to form a new bond . This results in the formation of N-tert-butoxyamino acids .
Biochemical Pathways
This compound is involved in the synthesis of biologically active molecules, including CGS 25966 derivatives for use as MMP inhibitors, imidazolidinedione derivatives for use as antimalarial treatments, pyrimidine ribonucleotide analogs as P2Y6 receptor agonists, and Rab proteins for isoprenylation and geranylgeranylation inhibition .
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in the body . The compound’s metabolism and excretion would likely depend on the specific biochemical pathways it is involved in.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For example, in the synthesis of N-tert-butoxyamino acids, the compound serves as a key intermediate, enabling the formation of N-hydroxy peptides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH, temperature, and presence of other reactants in the solution . Furthermore, the compound is relatively stable under normal conditions, but it may decompose under high temperatures or in the presence of strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-tert-Butylhydroxylamine hydrochloride is typically synthesized through the reaction of tert-butylamine with hydrochloric acid. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_3\text{CNH}_2 + \text{HCl} \rightarrow \text{(CH}_3\text{)}_3\text{CONH}_2 \cdot \text{HCl} ] The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
O-tert-Butylhydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to form other derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various hydroxylamine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .
Scientific Research Applications
O-tert-Butylhydroxylamine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butylhydroxylamine hydrochloride
- O-Benzylhydroxylamine hydrochloride
- Methoxyamine hydrochloride
- O-Phenylhydroxylamine hydrochloride
- O-Ethylhydroxylamine hydrochloride
Uniqueness
O-tert-Butylhydroxylamine hydrochloride is unique due to its tert-butyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of sterically hindered molecules and in reactions requiring selective nucleophilic attack .
Properties
IUPAC Name |
O-tert-butylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(2,3)6-5;/h5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDXGNXNXXPKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192776 | |
| Record name | O-tert-Butylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39684-28-1 | |
| Record name | Hydroxylamine, O-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39684-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-tert-Butylhydroxylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039684281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-tert-Butylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-tert-butylhydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of O-tert-Butylhydroxylamine hydrochloride in the synthesis of osmium carbonyl clusters?
A1: this compound serves as a precursor for introducing nitrogen-containing ligands into osmium carbonyl clusters. [, ] It reacts with [Os4(μ-H)4(CO)12] to yield clusters containing η1-NH2OtBu ligands, which can be further transformed into μ-NH2 amido ligands under specific reaction conditions. [, ] This is significant because μ-NH2 amido ligands are considered good models for adsorbed nitrogen atoms on metal surfaces, which are crucial in various catalytic processes. []
Q2: Can you elaborate on the structural diversity of osmium carbonyl clusters obtained using this compound?
A2: The reaction of this compound with [Os4(μ-H)4(CO)12] leads to a variety of osmium carbonyl clusters with diverse structures. For example, researchers have successfully synthesized tetraosmium clusters with bridging (μ-NH2) and terminal (η1-NH2OtBu) amido ligands, [, ] as well as a unique heptaosmium cluster where a tetraosmium tetrahedron and a triosmium triangle are linked by a metal-metal bond. [] This highlights the versatility of this compound in accessing structurally diverse osmium carbonyl complexes.
Q3: What are the implications of the reported research on osmium carbonyl clusters synthesized using this compound?
A3: The synthesized osmium carbonyl clusters, particularly those containing μ-NH2 amido ligands, are valuable for understanding nitrogen adsorption on metal surfaces, a crucial aspect of heterogeneous catalysis. [] These clusters serve as molecular models, providing insights into the structure and reactivity of surface-bound nitrogen species. Furthermore, the reported syntheses expand the library of known osmium carbonyl clusters, contributing to the fundamental understanding of metal cluster chemistry and paving the way for potential applications in areas like catalysis and materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclopropanedimethanol](/img/structure/B115054.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)
![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)






![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)


